molecular formula C6H5F3N2O B566905 5-(Trifluoromethoxy)pyridin-2-amine CAS No. 1221171-88-5

5-(Trifluoromethoxy)pyridin-2-amine

Cat. No.: B566905
CAS No.: 1221171-88-5
M. Wt: 178.114
InChI Key: HCYQWUCBICRJGO-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a pyridine ring

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYQWUCBICRJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678827
Record name 5-(Trifluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-88-5
Record name 5-(Trifluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethoxy)pyridin-2-amine
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